molecular formula C21H18N2OS B2775415 4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896303-62-1

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2775415
CAS No.: 896303-62-1
M. Wt: 346.45
InChI Key: ZQYCRHUTLAZWQA-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug synthesis and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:

    Neat Methods: Stirring without solvent at room temperature or using heat.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate can be stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of organic electronic materials and other industrial applications.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(propan-2-yl)benzamide

Uniqueness

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific structural features, such as the benzyl group and the cyano and dimethylthiophenyl moieties

Properties

IUPAC Name

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-15(2)25-21(19(14)13-22)23-20(24)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYCRHUTLAZWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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